4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Beschreibung

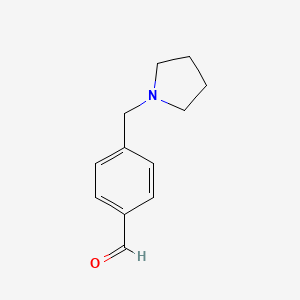

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYCACQSYAYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630506 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-72-1 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Ylmethyl Benzaldehyde

Established Synthetic Routes to 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Two primary synthetic pathways have been established for the preparation of this compound. The first involves the derivatization of terephthalaldehyde (B141574), and the second utilizes a chloromethylation and subsequent amine alkylation strategy.

The synthetic scheme is outlined as follows:

Step 1: Acetal (B89532) protection of one aldehyde group.

Step 2: Reductive amination of the remaining free aldehyde group.

Step 3: Hydrolysis of the acetal to restore the second aldehyde group.

Table 1: Reaction Steps for Terephthalaldehyde Derivatization

| Step | Reaction | Key Reagents | Conditions | Intermediate Product | Yield |

|---|---|---|---|---|---|

| 2.1.1.1 | Acetal Reaction | Terephthalaldehyde, Triethyl orthoformate, Ammonium (B1175870) chloride, Ethanol | Ice bath, then Room Temperature for 3h | 4-(Diethoxymethyl)benzaldehyde (B1630343) | 60% atlantis-press.com |

| 2.1.1.2 | Nucleophilic Reaction (Reductive Amination) | 4-(Diethoxymethyl)benzaldehyde, Pyrrolidine (B122466), Sodium borohydride, Methanol/Water | - | 1-((4-(Diethoxymethyl)phenyl)methyl)pyrrolidine | - |

| 2.1.1.3 | Hydrolysis Reaction | 1-((4-(Diethoxymethyl)phenyl)methyl)pyrrolidine, Dilute hydrochloric acid | Reflux at 80°C for 6h | This compound | 99% atlantis-press.com |

The initial step involves the selective protection of one of the two aldehyde functional groups of terephthalaldehyde. This is achieved through an acetal formation reaction. By reacting terephthalaldehyde with triethyl orthoformate in the presence of an acid catalyst like ammonium chloride, one of the aldehyde groups is converted into a diethyl acetal. atlantis-press.com This protection is crucial as it allows for the selective reaction of the other, unprotected aldehyde group in the subsequent step. The reaction is typically performed in ethanol, and after stirring at room temperature, the mono-protected intermediate, 4-(diethoxymethyl)benzaldehyde, is obtained with a reported yield of 60% after purification. atlantis-press.com

With one aldehyde group protected, the free aldehyde of 4-(diethoxymethyl)benzaldehyde is then subjected to a nucleophilic reaction, specifically a reductive amination. This step introduces the pyrrolidine moiety to the molecule. The intermediate is reacted with pyrrolidine, and the resulting iminium ion is reduced in situ by a reducing agent such as sodium borohydride. atlantis-press.com This yields 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine, the fully elaborated backbone of the target molecule, with the second aldehyde group still protected as an acetal.

The final step is the deprotection of the acetal group to regenerate the aldehyde. The intermediate from the previous step is treated with dilute hydrochloric acid and heated. atlantis-press.com This acid-catalyzed hydrolysis cleaves the acetal, restoring the aldehyde functionality and yielding the final product, this compound. This step is reported to be highly efficient, with a yield of 99%. atlantis-press.com

An alternative synthetic approach involves the use of a chloromethylated benzaldehyde (B42025) derivative. This method proceeds via a direct nucleophilic substitution reaction.

The general steps for this route are:

Step 1: Synthesis of the key intermediate, 4-(chloromethyl)benzaldehyde.

Step 2: Nucleophilic substitution of the chloride by pyrrolidine.

Table 2: General Steps for Chloromethylation and Amine Alkylation Route

| Step | Reaction Type | Starting Material | Key Reagent | Product |

|---|---|---|---|---|

| 1 | Chlorination/Oxidation | p-Xylene or 4-Methylbenzyl alcohol | Chlorinating/Oxidizing agents | 4-(Chloromethyl)benzaldehyde |

| 2 | Amine Alkylation | 4-(Chloromethyl)benzaldehyde | Pyrrolidine, Base (e.g., K₂CO₃) | This compound |

Synthesis via Terephthalaldehyde Derivatization

Emerging Synthetic Strategies and Process Intensification

In recent years, there has been a significant drive towards the development of more sustainable, efficient, and safer chemical processes. For the synthesis of compounds like this compound, emerging strategies such as microwave-assisted synthesis and flow chemistry present considerable potential for process intensification.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. nih.gov The application of microwave irradiation can enhance the rate of chemical reactions by providing uniform and specific heating to the reaction mixture. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of related pyrrolidine derivatives and other heterocyclic compounds has been successfully achieved using this technology. nih.govshd-pub.org.rseurekaselect.com For instance, microwave heating has been effectively used for the N-alkylation of pyrrolidine-fused chlorins, a transformation similar to the nucleophilic substitution step in the synthesis of the target molecule. nih.gov This suggests that the reaction between 4-(bromomethyl)benzaldehyde (B112711) (an alternative starting material) and pyrrolidine could be significantly accelerated under microwave irradiation, potentially reducing reaction times from hours to minutes.

Flow chemistry, or continuous flow processing, is another paradigm-shifting technology for the synthesis of fine chemicals and pharmaceuticals. It involves performing chemical reactions in a continuously flowing stream within a network of pumps, reactors, and other equipment. This methodology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and seamless integration of reaction and purification steps. The synthesis of heterocyclic and carbocyclic frameworks has been increasingly explored using flow chemistry approaches. nih.gov The individual steps in the synthesis of this compound, such as the acetal formation, nucleophilic substitution, and hydrolysis, are all amenable to adaptation in a flow chemistry setup. This could lead to a more streamlined and efficient manufacturing process, which is particularly advantageous for industrial-scale production.

The table below outlines the potential benefits of applying these emerging technologies to the synthesis of this compound, based on findings for analogous chemical transformations.

Table 2: Potential of Emerging Synthetic Strategies for this compound Synthesis

| Technology | Potential Advantages | Relevant Findings for Similar Transformations |

|---|

| Microwave-Assisted Synthesis | - Reduced reaction times

4 Pyrrolidin 1 Ylmethyl Benzaldehyde As a Versatile Synthetic Intermediate and Scaffold

Construction of Nitrogen-Containing Heterocyclic Systems Utilizing the Scaffold

The aldehyde functionality of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a key starting point for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are fundamental components in many biologically active compounds. nih.govnih.gov The synthesis of these systems often involves condensation reactions where the aldehyde group reacts with various nucleophiles to form new ring structures. organic-chemistry.orgmdpi.comorganic-chemistry.org

One prominent example is the Biginelli reaction, a multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones. In this reaction, an aldehyde, such as this compound, condenses with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea. This one-pot synthesis is a powerful tool for creating pyrimidine-based heterocycles, which are known to exhibit a wide range of biological activities.

Furthermore, the aldehyde can be used to synthesize other heterocyclic structures like pyrazolines. This is typically achieved through an initial Claisen-Schmidt condensation with an appropriate ketone (e.g., a substituted acetophenone) to form a chalcone (B49325). researchgate.net This α,β-unsaturated ketone intermediate can then undergo a cyclization reaction with hydrazine (B178648) hydrate (B1144303) to yield the corresponding pyrazoline derivative. researchgate.net The pyrrolidine (B122466) moiety in the starting aldehyde is retained in the final heterocyclic product, potentially influencing its pharmacological properties. researchgate.net The versatility of the aldehyde group allows for its participation in various other cyclization and multicomponent reactions, leading to a diverse array of heterocyclic scaffolds. researchgate.netresearchgate.net

Role in the Design and Synthesis of Small Molecule Inhibitors

This compound is a significant intermediate in the development of small molecule inhibitors, particularly in the field of anticancer drug discovery. researchgate.netijpsjournal.com The design of such inhibitors often relies on creating molecules that can specifically interact with biological targets like enzymes or receptors involved in disease pathways. The structural features of this compound make it a valuable building block for this purpose.

The pyrrolidine ring is a common scaffold in medicinal chemistry, known to enhance the pharmacological properties of drug candidates. nih.gov Its inclusion can improve factors such as solubility, binding affinity, and metabolic stability. The benzaldehyde (B42025) portion of the molecule provides a reactive handle for chemists to elaborate the structure, adding other pharmacophoric groups to optimize interaction with a specific biological target. Many small molecule anticancer drugs contain the this compound framework, highlighting its importance in this area of research. researchgate.netijpsjournal.com The development of new synthetic methods to produce this aldehyde with high yield has been pursued to support its application in creating novel antitumor agents. researchgate.netijpsjournal.com

Integration into Complex Molecular Architectures for Medicinal Chemistry

The utility of this compound extends to its integration into more complex molecular architectures designed for specific medicinal chemistry applications. Its bifunctional nature allows it to act as a bridge, connecting different molecular fragments to build sophisticated structures with tailored biological activities.

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures found in key regions of the genome, such as telomeres and oncogene promoters, making them attractive targets for anticancer drug design. researchgate.netnih.gov Ligands that can selectively bind to and stabilize these structures can interfere with cancer cell proliferation. mdpi.com The general structural features of G4 ligands include a large, flat aromatic core for π-π stacking interactions with the G-quartets and positively charged side chains to interact with the grooves and loops of the G-quadruplex structure. nih.govnih.govnih.gov

A significant application of this scaffold is in the synthesis of novel chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503). rltsc.edu.innih.govnih.gov Research has demonstrated the synthesis of a series of chalcones by reacting 4-(pyrrolidin-1-yl)benzaldehyde, a closely related analog, with various substituted acetophenones in the presence of a base like potassium hydroxide. researchgate.net The resulting chalcones serve as versatile intermediates for synthesizing other heterocyclic compounds and have been investigated for their own biological activities. researchgate.netrltsc.edu.in

These pyrrolidine-containing chalcones have been evaluated for their antimicrobial properties. researchgate.net The α,β-unsaturated ketone moiety is a key pharmacophore responsible for a wide range of biological effects, including antibacterial and antifungal activity. researchgate.netjournaljabb.com Studies have shown that chalcones derived from functionalized benzaldehydes can exhibit significant activity against various bacterial and fungal strains. researchgate.netnih.gov

Table 1: Synthesis of (E)-1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one Derivatives (3a-i) This table is based on data from the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with substituted acetophenones. researchgate.net

| Compound | Substituent (R) | Yield (Conventional) | Yield (Ultrasound) | M.P. (°C) |

| 3a | H | 75% | 85% | 132-134 |

| 3b | 4-OH | 72% | 82% | 122-124 |

| 3c | 4-Cl | 70% | 80% | 125-127 |

| 3d | 4-Br | 68% | 78% | 110-112 |

| 3e | 3-OH | 65% | 75% | 108-110 |

| 3f | 3-OH, 4-Cl | 65% | 79% | 118-120 |

| 3g | 3-OH, 4-Br | 64% | 78% | 112-114 |

| 3h | 2-OH, 4-Cl | 68% | 79% | 105-107 |

| 3i | 2-OH, 3-Cl, 4-Cl | 66% | 79% | 102-103 |

Table 2: Antimicrobial Activity of Synthesized Pyrrolidine-Containing Chalcones This table presents the zone of inhibition (in mm) for select compounds against various microbial strains. researchgate.net

| Compound | S. aureus | S. pyogenes | E. coli | S. typhi | A. niger | A. flavus |

| 3a | 15 | 14 | 13 | 14 | 12 | 13 |

| 3b | 16 | 15 | 14 | 15 | 13 | 14 |

| 3c | 18 | 17 | 16 | 17 | 15 | 16 |

| 3d | 17 | 16 | 15 | 16 | 14 | 15 |

| 3f | 19 | 18 | 17 | 18 | 16 | 17 |

| 3h | 20 | 19 | 18 | 19 | 17 | 18 |

| 3i | 21 | 20 | 19 | 20 | 18 | 19 |

| Ciprofloxacin | 25 | 24 | 26 | 25 | - | - |

| Fluconazole | - | - | - | - | 22 | 23 |

The research indicates that the presence of electron-withdrawing groups, such as chlorine, and hydroxyl groups on the aryl ring originating from the acetophenone enhances the antimicrobial activity of the resulting chalcones. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Initiatives

Development of Novel Antitumor Agents Based on the 4-(Pyrrolidin-1-ylmethyl)benzaldehyde Moiety

The design and synthesis of derivatives from the this compound scaffold are a significant area of focus in the discovery of new anticancer drugs. atlantis-press.com The core structure allows for extensive modification, leading to the development of compounds with potent antitumor activities.

Detailed research findings have shown that analogues of structurally related benzaldehydes exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a compound structurally similar to this compound, demonstrated their efficacy against prostate cancer. Several of these analogues displayed greater cytotoxicity than the parent compound, DEAB. whiterose.ac.uk

Notably, analogues 14 and 18 from this study were found to be more potent than DEAB when tested against patient-derived primary prostate tumor epithelial cells, both as single agents and in combination with the chemotherapy drug docetaxel. whiterose.ac.uk This highlights the potential of the substituted benzaldehyde (B42025) scaffold in generating effective antitumor agents.

Table 1: Cytotoxicity of Selected DEAB Analogues in Prostate Cancer Cell Lines

| Compound | PC3 IC₅₀ (μM) | LNCaP IC₅₀ (μM) | VCaP IC₅₀ (μM) |

| DEAB | >200 | >200 | >200 |

| Analogue 14 | 50.8 | 32.7 | 45.4 |

| Analogue 18 | 47.9 | 10.3 | 43.1 |

| Data sourced from White Rose Research Online. whiterose.ac.uk |

Furthermore, the synthesis of novel pyrrolidine (B122466) chalcone (B49325) derivatives has been explored for their anticancer properties. Chalcones derived from a pyrrolidine-containing structure were screened against human breast cancer cell lines, MCF-7 and MDA-MB-468, demonstrating the therapeutic potential of this chemical class in cancer treatment. researchgate.net

Strategies for Addressing Drug Resistance and Adverse Side Effects in Cancer Therapy

A primary challenge in oncology is the development of drug resistance and the occurrence of adverse side effects with existing treatments. atlantis-press.com The development of new antitumor drugs aims to improve selectivity and efficiency to overcome these issues. atlantis-press.com Chemical strategies to circumvent resistance include designing inhibitors with different binding modes, using combination therapies, and developing molecules that can target the mechanisms underlying resistance. nih.gov

One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. nih.govresearchgate.netfrontiersin.org A promising strategy involves the development of compounds that can inhibit these efflux pumps. For example, certain tyrosine kinase inhibitors (TKIs) have been shown to interact with and inhibit P-gp, thereby reversing resistance to chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. researchgate.net Derivatives of this compound could be engineered to possess similar P-gp inhibitory activity, potentially resensitizing resistant tumors to conventional therapies.

Other strategies include designing molecules that bind to allosteric sites on target proteins. nih.gov Mutations in the primary (orthosteric) binding site of a target kinase are a common cause of acquired resistance. nih.gov Allosteric inhibitors, which bind to a different site on the protein, can often maintain their efficacy even when the primary site is mutated, offering a way to overcome this form of resistance. nih.gov

Design of Bioactive Molecules Interacting with Various Biological Targets

The this compound scaffold is a versatile foundation for creating bioactive molecules that can interact with a wide array of biological targets. chemimpex.com The process of rational drug design, often aided by computational methods like molecular docking, is critical in developing novel molecules with specific pharmacological actions. nih.gov

One key class of targets is the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which are overexpressed in various tumors and are considered potential therapeutic targets. whiterose.ac.uk Research into DEAB analogues has led to the identification of compounds with potent and selective inhibitory activity against specific ALDH isoforms. For example, certain analogues showed potent inhibition of ALDH1A3, while others were selective for ALDH3A1. whiterose.ac.uk Kinetic studies of a particularly potent ALDH1A3 inhibitor, analogue 14 , revealed a competitive mode of inhibition, indicating it directly competes with the enzyme's natural substrate. whiterose.ac.uk

Table 2: ALDH Isoform Inhibitory Activity of Selected DEAB Analogues

| Compound | ALDH1A3 IC₅₀ (μM) | Inhibition of ALDH3A1 at 10μM (%) |

| Analogue 14 | 0.17 | 25% |

| Analogue 15 | 0.11 | Not specified |

| Analogue 16 | 0.08 | Not specified |

| Analogue 18 | >25 | 70% |

| Analogue 19 | >25 | 80% |

| Data sourced from White Rose Research Online. whiterose.ac.uk |

Protein kinases are another major class of targets in cancer therapy. nih.gov Derivatives of related benzamide (B126) structures have been designed as inhibitors of platelet-derived growth factor receptors (PDGFRα and PDGFRβ), showing significant inhibitory activity. nih.gov The design of these molecules often involves preserving a core backbone while introducing different substituents to modulate activity and selectivity. nih.gov

Targeted Therapeutic Approaches with this compound Derivatives

Targeted therapy, which involves drugs that interfere with specific molecules involved in cancer growth and progression, is a cornerstone of modern oncology. nih.gov The this compound moiety is an important starting point for developing small molecule inhibitors that can be used in targeted therapeutic approaches. atlantis-press.com

A significant focus has been on signaling pathways that are frequently dysregulated in cancer, such as those involving EGFR, c-Met, and cyclin-dependent kinases (CDKs). atlantis-press.comnih.gov CDKs, particularly CDK4 and CDK6, are crucial regulators of the cell cycle, and their overexpression is common in many cancers. nih.gov

Researchers have successfully designed highly potent and selective inhibitors of CDK4/6. One study reported a series of compounds based on a complex heterocyclic system, which includes a piperazin-1-ylmethyl group structurally related to the pyrrolidin-1-ylmethyl group. One of the lead compounds from this series, compound 10d , demonstrated potent inhibition of both CDK4 and CDK6 with high selectivity over CDK1. nih.gov Such high selectivity is desirable as it can lead to fewer off-target effects. The promising profile of compound 10d suggests it could be a candidate for further development as an anticancer drug. nih.gov

Table 3: Inhibitory Activity of a Lead Compound Against Cyclin-Dependent Kinases

| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |

| 10d | 7.4 | 0.9 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov |

Targeting enzymes like ALDHs also represents a valid therapeutic strategy. whiterose.ac.uk By developing selective inhibitors for isoforms like ALDH1A3, which is implicated in the biology of cancer stem cells, derivatives of the this compound scaffold can contribute to more precise and effective cancer treatments. whiterose.ac.uk

Pharmacological Activities and Biological Efficacy of 4 Pyrrolidin 1 Ylmethyl Benzaldehyde Derivatives

Anti-Cancer Activities

Derivatives of 4-(pyrrolidin-1-ylmethyl)benzaldehyde have demonstrated notable anti-cancer properties, including the ability to inhibit the growth of cancer cells, induce programmed cell death, and potentially overcome drug resistance.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HeLa, SiHa)

Chalcones are a class of compounds that have shown promise as anticancer agents. nih.gov Research into novel pyrrolidine (B122466) chalcone (B49325) derivatives has revealed their potential to inhibit the proliferation of human cancer cell lines. jocpr.com One study focused on the synthesis of new pyrrolidine chalcones and evaluated their in vitro anticancer activity against the MCF-7 and MDA-MB-468 human breast cancer cell lines. jocpr.com

Specifically, chalcones synthesized by condensing various aldehydes with diazotized 4-amino acetophenone (B1666503) coupled to a pyrrolidine ring were tested. jocpr.com Among the synthesized compounds, certain derivatives displayed significant inhibitory effects. jocpr.com For instance, compound 3IP showed an IC₅₀ value between 25-30 μg against the MCF-7 cell line, while compound 3FP had an IC₅₀ value of 25 μg against the MDA-MB-468 cell line. jocpr.com

Interactive Data Table: Antiproliferative Activity of Pyrrolidine Chalcone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) |

|---|---|---|

| 3IP | MCF-7 | 25-30 |

| 3FP | MDA-MB-468 | 25 |

Data sourced from a study on novel pyrrolidine chalcone derivatives. jocpr.com

While direct studies on HeLa and SiHa cell lines for chalcones derived specifically from this compound are limited in the reviewed literature, the general antiproliferative effects of chalcones and other pyrrolidine derivatives against various cancers suggest a promising area for future investigation. nih.govnih.gov The cytotoxic effects of chalcones are known to occur through multiple mechanisms, including the disruption of the cell cycle and inhibition of tubulin polymerization. nih.gov

Induction of Apoptosis in Tumor Cells

A key mechanism through which many chemotherapeutic agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gov Chalcones have been identified as compounds capable of eliciting apoptosis in cancer cells. nih.govnih.gov This process is often triggered by an increase in reactive oxygen species (ROS), which can lead to cell death through both intrinsic and extrinsic pathways. nih.gov

The cytotoxic effects of chalcones are associated with their ability to induce apoptosis, which is often a direct consequence of cell cycle arrest. nih.gov While the broader class of chalcones is known to promote apoptosis in various cancer cell lines, specific research detailing the apoptotic mechanisms of chalcones derived directly from this compound is an area requiring further exploration. nih.govrsc.org The potential for these specific derivatives to act as apoptotic agents is suggested by the known activities of the chalcone scaffold. rsc.orgekb.eg

Reversal of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp) that expel therapeutic agents from cancer cells. nih.gov Chalcones have been investigated as potential modulators of P-gp, showing potential to reverse MDR. nih.govnih.gov By inhibiting the function of these efflux pumps, chalcone derivatives could enhance the efficacy of conventional anticancer drugs. nih.gov

Studies have shown that some chalcone derivatives can act as inhibitors of P-gp and other transporters like NorA, which are responsible for resistance in various cancer cell lines and bacterial strains. nih.gov Halogenated chalcones, for example, have exhibited high-affinity binding to P-gp, suggesting their role as potent modulators. nih.gov While this indicates a promising strategy, direct evidence of this compound-derived chalcones reversing MDR is a subject for future research. The general ability of the chalcone structure to interact with efflux pumps provides a strong rationale for investigating these specific derivatives as potential MDR reversal agents. researchgate.netmdpi.com

Broader Spectrum Pharmacological Potentials of Derived Chalcones

Beyond their anticancer properties, chalcones derived from this compound exhibit a range of other pharmacological activities.

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory activities. jocpr.comnih.gov A study on novel pyrrolidine chalcone derivatives investigated their anti-inflammatory potential using in vitro methods such as the inhibition of bovine albumin denaturation and heat-induced hemolysis. jocpr.com

In these assays, compound 3GP demonstrated moderate anti-inflammatory activity. jocpr.com The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit enzymes like lipoxygenase (LOX), which are involved in inflammatory pathways. nih.govnih.gov The core structure of chalcones makes them promising lead compounds for the design of new anti-inflammatory drugs. nih.gov

Interactive Data Table: Anti-inflammatory Activity of a Pyrrolidine Chalcone Derivative

| Compound | Assay | Activity |

|---|---|---|

| 3GP | Bovine Albumin Denaturation | Moderate |

| 3GP | Heat-Induced Hemolysis | Moderate |

Data from an in vitro evaluation of novel pyrrolidine chalcone derivatives. jocpr.com

Antibacterial Activities

The chalcone scaffold is a known source of antibacterial agents. nih.govnih.gov Research has specifically demonstrated the antibacterial efficacy of chalcones synthesized from 4-(pyrrolidin-1-yl)benzaldehyde. researchgate.net In one study, 4-(pyrrolidin-1-yl)benzaldehyde was condensed with various acetophenones to create a series of chalcones (3a-3i), which were then evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The results, measured by the diameter of the inhibition zone, indicated that several of the synthesized chalcones displayed good to moderate activity against these bacterial strains. researchgate.net Another study on different pyrrolidine chalcone derivatives also confirmed their antibacterial potential, with compounds 3BP , 3CP , and 3DP showing a Minimum Inhibitory Concentration (MIC) of 0.025μg/ml against Staphylococcus aureus. jocpr.com Furthermore, compounds 3AP and 3IP exhibited the same MIC against E. faecalis. jocpr.com

Interactive Data Table: Antibacterial Activity of Pyrrolidine Chalcone Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| 3BP | Staphylococcus aureus | 0.025 |

| 3CP | Staphylococcus aureus | 0.025 |

| 3DP | Staphylococcus aureus | 0.025 |

| 3AP | E. faecalis | 0.025 |

| 3IP | E. faecalis | 0.025 |

Data from a study evaluating novel pyrrolidine chalcone derivatives. jocpr.com

Antimalarial Activities

The global challenge of malaria, exacerbated by the rise of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. Within this context, derivatives of this compound have been investigated for their antimalarial potential. One notable study focused on 4-aryl-N-benzylpyrrolidine-3-carboxamides, a class of compounds that includes structural analogs of this compound derivatives. nih.gov In this research, a lead compound, (+)-54b (CWHM-1008), demonstrated significant efficacy against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum, with EC50 values of 46 nM and 21 nM, respectively. nih.gov Furthermore, this compound was found to be orally efficacious in a mouse model of malaria. nih.gov

Another avenue of research has explored pyrrolizidinyl derivatives of 4-aminoquinoline. Two such compounds, MG2 and MG3, exhibited excellent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum, as well as in vivo efficacy in a Plasmodium berghei mouse model. nih.gov These findings underscore the potential of the pyrrolidine motif, a key feature of this compound, in the design of new antimalarial drugs.

Table 1: Antimalarial Activity of Selected Pyrrolidine Derivatives

| Compound | P. falciparum Strain | EC50 (nM) | In Vivo Efficacy |

| (+)-54b (CWHM-1008) | 3D7 (sensitive) | 46 | Orally efficacious in mice |

| (+)-54b (CWHM-1008) | Dd2 (resistant) | 21 | Orally efficacious in mice |

| MG2 | CQ-sensitive & -resistant | Excellent in vitro activity | Efficacious in mice |

| MG3 | CQ-sensitive & -resistant | Excellent in vitro activity | Efficacious in mice |

Antileishmanial Activities

Leishmaniasis, a parasitic disease with significant global prevalence, has also been a target for therapies derived from pyrrolidine-containing compounds. Research into amides derived from Piper amalago and their synthetic analogs has shown promise. researchgate.net These studies, while not directly starting from this compound, highlight the effectiveness of the broader class of pyrrolidine derivatives against Leishmania amazonensis. researchgate.net

More specifically, research on benzimidazole (B57391) derivatives has demonstrated significant antileishmanial effects. One study identified a compound, K1 (a 3-Cl phenyl derivative), which exhibited potent activity against Leishmania major with an IC50 value of 0.6787 µg/mL. nih.gov The structural features of these active compounds provide valuable insights for the design of novel antileishmanial agents based on the this compound scaffold.

Antihepatotoxic Applications

Research into the protective effects of this compound derivatives against liver damage has explored related chemical structures. Studies on dihydropyrimidinone derivatives linked with 1,4-benzodioxane (B1196944) have shown significant antihepatotoxic activity in animal models. nih.govnih.gov In a model of carbon tetrachloride-induced hepatotoxicity, a synthesized derivative demonstrated a dose-dependent reduction in elevated biochemical markers of liver damage. nih.govnih.gov These findings suggest that the core structures related to this compound may offer a basis for developing agents that protect the liver from toxic insults.

Antidiabetic Potentials

The rising prevalence of diabetes mellitus has spurred the development of novel antidiabetic agents, with pyrrolidine derivatives showing considerable promise. researchgate.net These compounds have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes can help regulate blood glucose levels, a critical aspect of diabetes management. nih.govnih.gov

Research has shown that certain pyrrolidine derivatives exhibit significant inhibitory activity against these enzymes. For instance, one study highlighted a dihydropyrimidinone derivative that acted as an effective α-glucosidase inhibitor with an IC50 of 1.02 µg/ml. nih.gov Another study on pyrrolidine sulphonamide derivatives also reported potent antidiabetic activity. researchgate.net These results indicate that the this compound scaffold is a promising starting point for the design of new antidiabetic drugs.

Table 2: Antidiabetic Potential of Selected Pyrrolidine Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings |

| Dihydropyrimidinones | α-glucosidase | IC50 of 1.02 µg/ml for a lead compound. nih.gov |

| Pyrrolidine Sulphonamides | Not specified | Demonstrated potent antidiabetic activity. researchgate.net |

| General Pyrrolidines | α-amylase, α-glucosidase | Act as inhibitors to help regulate blood glucose. nih.gov |

Antioxidant Mechanisms

The role of oxidative stress in various diseases has led to the investigation of the antioxidant properties of numerous compounds, including derivatives containing the pyrrolidine ring. While direct studies on the antioxidant mechanisms of this compound derivatives are limited, research on related structures provides valuable insights.

Studies on pyrrolidin-2-one derivatives have demonstrated their potential as antioxidants. researchgate.net These compounds have shown the ability to scavenge free radicals, which are implicated in cellular damage. The antioxidant activity is often attributed to the ability of the compounds to donate hydrogen atoms or electrons to neutralize reactive oxygen species. The pyrrolidine ring itself can influence the electronic properties of the molecule, thereby modulating its antioxidant capacity. Further research is needed to specifically elucidate the antioxidant mechanisms of derivatives of this compound.

Mechanistic Investigations and Molecular Interactions of 4 Pyrrolidin 1 Ylmethyl Benzaldehyde Derivatives

Target Identification and Validation in Anti-cancer Research

The development of anticancer drugs relies on identifying and validating specific molecular targets that are critical for tumor growth and survival. Derivatives of 4-(pyrrolidin-1-ylmethyl)benzaldehyde have been investigated for their activity against several validated cancer targets.

One major class of targets is the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes. whiterose.ac.uk ALDHs are overexpressed in various tumors and are considered a hallmark of cancer stem cells, contributing to therapy resistance. whiterose.ac.uk Specific isoforms, such as ALDH1A3 and ALDH3A1 , have been identified as targets for derivatives built upon scaffolds related to 4-(pyrrolidin-1-yl)benzaldehyde. whiterose.ac.uk Analogues incorporating the pyrrolidine (B122466) ring have shown potent inhibitory activity against ALDH1A3, supporting its use as a therapeutic target. whiterose.ac.uk

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key receptor tyrosine kinase. mdpi.comnih.gov VEGFR-2 is a prime mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comresearchgate.net Its over-expression in many cancer types makes it a valuable target for anti-angiogenic therapy. nih.govsemanticscholar.org Numerous inhibitors have been developed to block the VEGFR-2 signaling pathway, and scaffolds derived from or similar to this compound are featured in the design of such molecules. mdpi.comnih.gov

The discovery of imatinib, a targeted protein kinase inhibitor, highlighted the effectiveness of attacking specific biological targets in cancer cells and spurred research into new kinase inhibitors. nih.gov This has led to the design of hybrid molecules that use related benzamide (B126) backbones to target various protein kinases, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which share signaling pathways with VEGFR. nih.gov

Interaction with G-quadruplex DNA Structures and Conformational Effects

G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences. chemrxiv.orgnih.gov These structures are prevalent in functionally significant regions of the genome, such as telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug design. nih.govnih.govnih.gov The stabilization of G4 structures by small molecules can interfere with crucial cellular processes like telomere maintenance and gene transcription, leading to anticancer effects. chemrxiv.orgnih.govbioorganic-chemistry.com

Small molecule ligands are designed to bind and stabilize these G4 structures. bioorganic-chemistry.comresearchgate.net The interaction typically involves π-π stacking between the aromatic core of the ligand and the flat G-quartets of the quadruplex, as well as interactions with the loops and grooves of the G4 structure. bioorganic-chemistry.commdpi.com Derivatives incorporating the this compound moiety can be functionalized to create potent G4 ligands. For example, the naphthalene (B1677914) diimide derivative SOP1812, which contains a 4-(pyrrolidin-1-ylmethyl)phenyl group, has demonstrated evidence of target engagement and in vivo anti-tumor activity by interacting with G-quadruplexes. mdpi.com The binding of such ligands induces a conformational stabilization of the G4 structure, which can be measured by an increase in its melting temperature (Tm). nih.gov This stabilization is proposed to block the binding of transcription factors or inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells. chemrxiv.org

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comnih.gov For derivatives targeting VEGFR-2, docking studies have been crucial in understanding the key interactions within the enzyme's ATP-binding pocket. nih.govnih.gov

Most VEGFR-2 inhibitors share essential pharmacophoric features: a heterocyclic core that anchors the molecule in the hinge region of the kinase, a hydrogen bond donor/acceptor group, and a hydrophobic tail that occupies an allosteric pocket. nih.govnih.gov Docking studies of VEGFR-2 inhibitors have revealed specific binding interactions, such as the formation of hydrogen bonds with key amino acid residues like Cys919 and Asp1046 in the active site. mdpi.com For instance, validation studies have shown that reference ligands like axitinib (B1684631) can be successfully redocked, forming hydrogen bonds with residues Glu917, Cys919, and Asp1046, confirming the reliability of the docking protocol. mdpi.com

| Compound Type | Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Axitinib (Reference) | VEGFR-2 | Glu917, Cys919, Asp1046 | Hydrogen Bonding | mdpi.com |

| Nicotinamide Derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |

| Indolin-2-one Derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |

| Naphthalene Diimide (SOP1812) | G-Quadruplex DNA | G-quartets | π-π Stacking | mdpi.com |

Structure-Activity Relationship (SAR) studies systematically modify parts of a lead molecule to determine how these changes influence its biological activity. nih.govnih.gov For derivatives of 4-(pyrrolidin-1-yl)benzaldehyde targeting ALDH1A3, SAR studies have yielded clear trends. whiterose.ac.uk For example, it was found that incorporating a constrained heterocyclic ring like pyrrolidine at the para-position of the benzaldehyde (B42025) scaffold enhances the inhibitory potency against ALDH1A3 compared to more flexible aliphatic groups like diethylamine. whiterose.ac.uk

Further substitutions on the ring system also modulate activity. A pyrrolidine analogue with a chlorine atom at the meta-position to the aldehyde (Compound 12) was found to be nearly twice as potent as a similar propyl analogue (Compound 7), underscoring the positive impact of the heterocyclic moiety for potent ALDH1A3 inhibition. whiterose.ac.uk

| Compound | Description | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| DEAB | 4-(Diethylamino)benzaldehyde (B91989) | ALDH1A3 | 10.4 | whiterose.ac.uk |

| Compound 15 | Piperidine (B6355638) analogue | ALDH1A3 | 0.29 | whiterose.ac.uk |

| Compound 26 | Pyrrolidine analogue | ALDH1A3 | 1.15 | whiterose.ac.uk |

| Compound 12 | Pyrrolidine with meta-chlorine | ALDH1A3 | 0.31 | whiterose.ac.uk |

| Compound 7 | Propyl analogue with meta-chlorine | ALDH1A3 | 0.55 | whiterose.ac.uk |

Cellular Pathway Modulation in Disease States

Derivatives of this compound exert their anticancer effects by modulating key cellular signaling pathways. atlantis-press.com By inhibiting targets like VEGFR-2, these compounds can effectively shut down the angiogenesis signaling cascade. semanticscholar.org VEGFR-2 inhibition prevents the downstream phosphorylation events that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors. mdpi.comresearchgate.net

Beyond angiogenesis, these compounds can influence cell survival and death pathways directly. Potent derivatives have been shown to induce apoptosis (programmed cell death) and trigger cell cycle arrest in cancer cells. nih.govnih.gov For example, one highly effective indolin-2-one derivative was found to arrest liver cancer cells in the S phase of the cell cycle and increase the rate of apoptosis by 3.5-fold. nih.gov This was accompanied by a significant upregulation of pro-apoptotic markers, including caspase-3 and caspase-9, and the BAX protein, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov The modulation of MAPK signaling pathways, which are central to cell growth and survival, is another mechanism through which related compounds can exert their effects. nih.gov

Future Research Directions and Therapeutic Prospects

Exploration of Novel Synthetic Pathways and Analog Design

The efficiency and versatility of synthetic routes are paramount to the exploration of a chemical scaffold. For 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a rapid, high-yield three-step synthesis from terephthalaldehyde (B141574) has been established, which is a significant step towards its large-scale production for research and industrial purposes. atlantis-press.comatlantis-press.com

Future research will likely focus on:

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that reduce waste and use less hazardous reagents.

Multicomponent Reactions: Utilizing one-pot reactions where multiple starting materials react to form a complex product in a single step, which can significantly improve efficiency. tandfonline.com

Flow Chemistry: Implementing continuous flow technologies for a safer, more scalable, and consistent production of the target compound and its analogs.

The design of novel analogs is crucial for improving the therapeutic index and overcoming challenges like drug resistance. By modifying the core structure of this compound, researchers can fine-tune its pharmacological properties. This includes altering the pyrrolidine (B122466) ring, the benzaldehyde (B42025) group, or adding various substituents to the aromatic ring to enhance target specificity and potency. nih.gov

Table 1: Strategies for Analog Design of this compound

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the Aromatic Ring | To modulate electronic properties and steric interactions with the target protein. | Enhanced binding affinity and selectivity. |

| Alteration of the Pyrrolidine Ring | To explore different spatial arrangements and interactions within the binding pocket. | Improved pharmacokinetic properties. |

| Modification of the Benzaldehyde Group | To investigate the importance of the aldehyde functionality for biological activity and to explore alternative pharmacophores. | Reduced off-target effects and potential for new mechanisms of action. |

Advanced Preclinical Evaluation of Lead Candidates

Once promising analogs are synthesized, they must undergo rigorous preclinical evaluation to assess their potential as drug candidates. nih.gov This process involves a series of in vitro and in vivo studies to determine their efficacy and pharmacokinetic profiles. nih.govnih.gov

Key aspects of advanced preclinical evaluation include:

Cell-Based Assays: Testing the compounds on a panel of cancer cell lines to determine their cytotoxic activity and to identify potential biomarkers of response. nih.gov

In Vivo Models: Using animal models, such as patient-derived xenografts, to evaluate the anti-tumor efficacy of the lead candidates in a more biologically relevant setting. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and the relationship between drug concentration and its therapeutic effect (pharmacodynamics). altasciences.comnih.govallucent.com This information is critical for determining the appropriate dosing regimen for future clinical trials. nih.gov

Table 2: Key Parameters in Preclinical Evaluation

| Parameter | In Vitro Assessment | In Vivo Assessment |

| Efficacy | IC50 values in cancer cell lines | Tumor growth inhibition |

| Pharmacokinetics | Cell permeability assays | Plasma concentration-time profiles |

| Pharmacodynamics | Target engagement assays | Biomarker modulation in tumor tissue |

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge in cancer therapy is delivering the drug specifically to tumor cells while minimizing damage to healthy tissues. Targeted drug delivery systems can address this by encapsulating the therapeutic agent in a carrier that is designed to accumulate at the tumor site. nih.govnih.gov

For derivatives of this compound, various nanocarriers could be explored:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comresearchgate.netmdpi.comnih.govmdpi.com They can be modified with targeting ligands to enhance their uptake by cancer cells. mdpi.com

Micelles: These are self-assembling nanosized structures formed by amphiphilic molecules that can carry poorly water-soluble drugs in their hydrophobic core. researchgate.net

Polymeric Nanoparticles: These are solid colloidal particles that can be engineered for controlled drug release and targeted delivery. mdpi.com

Recent studies have also highlighted that benzaldehyde itself can act as an absorption promoter by increasing membrane permeability, which could be a beneficial intrinsic property of these derivatives. researchgate.net Combining the inherent properties of the benzaldehyde scaffold with advanced delivery systems could significantly enhance the therapeutic efficacy of these compounds. researchgate.net

Computational Chemistry and AI-Driven Drug Design Enhancements

In recent years, computational chemistry and artificial intelligence (AI) have become indispensable tools in drug discovery and development. nih.govpreprints.orgpreprints.org These technologies can significantly accelerate the process of identifying and optimizing new drug candidates. nih.govfrontiersin.org

Applications in the context of this compound derivatives include:

In Silico Screening: Virtually screening large libraries of compounds to identify those that are most likely to bind to a specific therapeutic target. nih.govarabjchem.orgbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov

De Novo Drug Design: Using AI algorithms to generate novel molecular structures with desired pharmacological properties. preprints.org

Lead Optimization: AI can assist in the multi-parametric optimization of lead compounds, simultaneously improving properties like potency, selectivity, and pharmacokinetic profile. preprints.orgfrontiersin.orgabsci.com

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space and focus their synthetic efforts on the most promising candidates.

Clinical Translation Potential of this compound Derivatives

The ultimate goal of developing new therapeutic agents is their successful translation into the clinic to benefit patients. The journey from a promising preclinical candidate to an approved drug is complex and requires careful consideration of regulatory requirements. researchgate.netnih.govresearchgate.net

The clinical translation potential of this compound derivatives will depend on several factors:

Demonstration of a Clear Clinical Benefit: The lead candidate must show a significant therapeutic advantage over existing treatments in well-designed clinical trials.

Favorable Pharmacokinetic Profile: The drug must be able to reach its target in the body at a concentration that is both effective and non-toxic.

Identification of Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to the treatment can enhance the success of clinical trials and facilitate personalized medicine approaches. ecancer.org

Given that the this compound scaffold is a component of many small molecule anticancer drugs, there is a strong rationale for the continued development of its derivatives. atlantis-press.com Recent findings on the anticancer activity of benzaldehyde, particularly its ability to overcome therapy resistance, further bolster the therapeutic potential of this class of compounds. news-medical.net As research progresses, it is anticipated that novel derivatives will emerge with the potential to enter clinical trials and offer new hope for cancer patients.

Q & A

Q. What is the optimal synthetic route for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution. A validated protocol involves reacting 4-(bromomethyl)benzaldehyde with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base. The crude product is extracted with ethyl acetate, washed with ammonium chloride, and purified under reduced pressure, yielding ~93% . Comparative studies highlight that solvent polarity (e.g., DMF) and base strength (e.g., K₂CO₃ vs. weaker bases) critically influence reaction efficiency .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- ¹H NMR : Characteristic peaks at δ 10.01 ppm (aldehyde proton) and δ 3.30–3.33 ppm (pyrrolidine CH₂ groups). Aromatic protons appear between δ 6.75–7.61 ppm .

- Mass spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C₁₂H₁₅NO (calc. M+ = 189.12).

- FT-IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and tertiary amine (C-N, ~1200 cm⁻¹).

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Protect from light and moisture to prevent aldehyde oxidation or hydrolysis of the pyrrolidine moiety. Similar benzaldehyde derivatives degrade under prolonged exposure to oxygen or humidity .

Advanced Research Questions

Q. How do reaction parameters (solvent, temperature, base) affect the yield of this compound?

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of pyrrolidine by stabilizing transition states. Non-polar solvents reduce reactivity .

- Temperature : Elevated temperatures (150°C) accelerate substitution but may promote side reactions (e.g., aldehyde oxidation). Lower temperatures (80–100°C) require longer reaction times .

- Base : Strong bases (K₂CO₃) deprotonate pyrrolidine, increasing nucleophilicity. Weak bases (e.g., NaHCO₃) result in incomplete conversion .

Q. How can discrepancies in reported yields (e.g., 70% vs. 93%) be resolved?

Analyze variables:

- Reagent purity : Impurities in 4-(bromomethyl)benzaldehyde reduce yields. Use ≥95% purity reagents.

- Workup protocols : Incomplete extraction (e.g., insufficient ethyl acetate volumes) lowers recovery. Optimize solvent ratios and washing steps .

- Catalyst : Additives like KI (1–2 mol%) can improve halogen displacement in challenging substrates .

Q. What role does this compound play in fragment-based drug discovery?

The compound serves as a building block for stabilizers of protein-protein interactions (PPIs). Its aldehyde group enables covalent conjugation to lysine residues, while the pyrrolidine moiety enhances solubility and pharmacokinetic properties. For example, sulfonated derivatives stabilize PPIs in kinase inhibition studies .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited; assume acute irritancy based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.